molecular formula C8H7BrFN3OS B8354873 2-(4-Bromo-2-fluorobenzoyl)-hydrazinecarbothioamide

2-(4-Bromo-2-fluorobenzoyl)-hydrazinecarbothioamide

Cat. No. B8354873
M. Wt: 292.13 g/mol
InChI Key: RULFHVOOJQXPAU-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

H2SO4 (2 mL) was added to a solution of 2-(4-bromo-2-fluorobenzoyl)-hydrazinecarbothioamide (2.9 g, 10.0 mmol) in pentanoic acid (5 mL) and the resulting mixture was stirred at 110° Celsius for 2 hours. After cooling to rt, the reaction mixture was poured into ice-water (20 mL) and treated with NH3.H2O (15 mL). 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine was then isolated via vacuum filtration and air dried. MS (ESI): mass calcd. for C8H5BFN3OS, 272.94, m/z found, 274.1 [M+H]+.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[CH:19]=[CH:18][C:10]([C:11]([NH:13][NH:14][C:15](=[S:17])[NH2:16])=O)=[C:9]([F:20])[CH:8]=1.N.O>C(O)(=O)CCCC>[Br:6][C:7]1[CH:19]=[CH:18][C:10]([C:11]2[S:17][C:15]([NH2:16])=[N:14][N:13]=2)=[C:9]([F:20])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2.9 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NNC(N)=S)C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCCC)(=O)O
Step Two
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
N.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 110° Celsius for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=NN=C(S1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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